Asp-Glu Calcium Binding Affinity: Additive Behavior vs. Asp-Asp and Glu-Glu Homodimers
In a comparative study of calcium(II) binding to acidic dipeptides, Asp-Glu exhibited an association constant (Ka) of 27 ± 3 L mol⁻¹, which closely approximates the additive binding expected from its constituent amino acids (21 L mol⁻¹ expected based on Ka = 7.0 ± 0.9 L mol⁻¹ for Asp and Ka = 3.0 ± 0.8 L mol⁻¹ for Glu) [1]. This additive behavior contrasts sharply with the homodimers: Asp-Asp showed sub-additive binding with Ka = 23 ± 5 L mol⁻¹ (versus expected 49 L mol⁻¹), while Glu-Glu demonstrated supra-additive binding with Ka = 26 ± 4 L mol⁻¹ (versus expected 9.0 L mol⁻¹) [1]. The reverse sequence dipeptide Glu-Asp displayed a Ka of 22.7 ± 0.1 L mol⁻¹ [1], demonstrating that sequence orientation also modulates binding affinity. Additionally, dipeptides with Glu as the C-terminus (including Asp-Glu) exhibited greater sensitivity to increasing ionic strength than those with Asp as the C-terminus [1].
| Evidence Dimension | Calcium(II) binding affinity (association constant Ka) |
|---|---|
| Target Compound Data | Ka = 27 ± 3 L mol⁻¹ |
| Comparator Or Baseline | Glu-Asp: 22.7 ± 0.1 L mol⁻¹; Asp-Asp: 23 ± 5 L mol⁻¹; Glu-Glu: 26 ± 4 L mol⁻¹; Expected additive for Asp-Glu: 21 L mol⁻¹ |
| Quantified Difference | Asp-Glu vs. expected additive: 1.29-fold higher; Asp-Glu vs. Glu-Asp: 1.19-fold higher; Asp-Glu vs. Asp-Asp: 1.17-fold higher |
| Conditions | Calcium-selective electrodes in aqueous solutions of ionic strength 0.20 at 25°C at pH relevant for milk products |
Why This Matters
The additive calcium-binding behavior of Asp-Glu enables predictable formulation behavior in calcium-containing systems, unlike the non-additive homodimers which exhibit anomalous binding.
- [1] Vavrusova M, et al. Calcium binding to dipeptides of aspartate and glutamate in comparison with orthophosphoserine. J Agric Food Chem. 2013;61(26):6157-6064. View Source
